4,4'-(2-Methylpropylidene)bisphenol
Overview
Description
4,4’-(2-Methylpropylidene)bisphenol, also known as bisphenol B, is an organic compound with the molecular formula C16H18O2. It is a type of diarylmethane and is structurally similar to bisphenol A. This compound is used in the production of various polymers and resins, and it has applications in multiple industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-(2-Methylpropylidene)bisphenol is typically synthesized through the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction involves the formation of a carbon-carbon bond between the phenol molecules and the acetone, resulting in the bisphenol structure. The reaction conditions often include elevated temperatures and the use of a strong acid such as hydrochloric acid or sulfuric acid as the catalyst .
Industrial Production Methods
In industrial settings, the production of 4,4’-(2-Methylpropylidene)bisphenol follows a similar synthetic route but on a larger scale. The process involves continuous feed of phenol and acetone into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the condensation reaction. After the reaction is complete, the product is purified through distillation or crystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Methylpropylidene)bisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form ethers, esters, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Ethers, esters, and other substituted derivatives
Scientific Research Applications
4,4’-(2-Methylpropylidene)bisphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects and its interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives
Mechanism of Action
The mechanism of action of 4,4’-(2-Methylpropylidene)bisphenol involves its interaction with various molecular targets and pathways. It is known to exhibit estrogenic activity by binding to estrogen receptors, which can lead to endocrine-disrupting effects. The compound can also interact with other cellular receptors and enzymes, influencing various biological processes .
Comparison with Similar Compounds
4,4’-(2-Methylpropylidene)bisphenol is similar to other bisphenols, such as bisphenol A and bisphenol S. it has unique properties that differentiate it from these compounds:
Bisphenol A: Widely used in the production of polycarbonates and epoxy resins, but has been associated with health concerns due to its estrogenic activity.
Bisphenol S: Used as an alternative to bisphenol A in various applications, but also exhibits estrogenic activity.
Uniqueness: 4,4’-(2-Methylpropylidene)bisphenol has a different substitution pattern on the central carbon atom, which can influence its reactivity and interactions with biological systems
List of Similar Compounds
- Bisphenol A
- Bisphenol S
- Bisphenol F
- Bisphenol C
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11,16-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZVGZCIFZBNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280703 | |
Record name | 4,4'-(2-Methylpropylidene)bisphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1844-00-4 | |
Record name | 4,4'-(2-Methylpropylidene)diphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC17960 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-(2-Methylpropylidene)bisphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(2-METHYLPROPYLIDENE)DIPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU9N7AFZ2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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